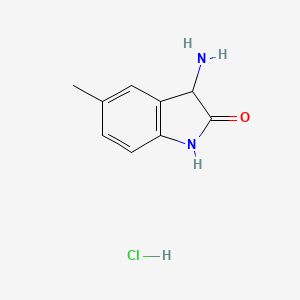

3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride

Description

Oxindole Scaffold: Historical Context and Significance

The oxindole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrolidin-2-one moiety, has been a cornerstone of medicinal chemistry since its isolation from natural sources in the mid-19th century. First identified in Uncaria tomentosa (cat’s claw plant) in the Amazon rainforest, oxindole derivatives gained prominence due to their widespread occurrence in alkaloids and bioactive compounds. The rigidity of the oxindole core, combined with its ability to adopt diverse substitution patterns, makes it a privileged scaffold in drug discovery.

Natural oxindole alkaloids, such as horsfiline and spirobrassinin, exhibit antitumor, antimicrobial, and anti-inflammatory properties. Synthetic derivatives, including sunitinib (an FDA-approved kinase inhibitor for renal cell carcinoma), further underscore the scaffold’s therapeutic versatility. The C-3 position of the oxindole ring is particularly critical, as substitutions here often dictate biological activity. For example, Cipargamin (NITD609), a 3-aminospirooxindole, demonstrates potent antimalarial activity by inhibiting Plasmodium falciparum protein synthesis. Similarly, MI-888, a 3-hydroxyspirooxindole, inhibits the p53–MDM2 interaction in cancer cells.

The oxindole scaffold’s synthetic accessibility and structural plasticity have driven innovations in asymmetric catalysis and multicomponent reactions. Metal-catalyzed methodologies, such as palladium-mediated C–H functionalization, enable the construction of stereochemically complex oxindoles. These advances have expanded the chemical space of oxindole derivatives, facilitating their application in drug development and natural product synthesis.

3-Amino-5-Methyl-1,3-Dihydro-2H-Indol-2-One Hydrochloride: Molecular Identity and Classification

This compound (CAS: 1214232-17-3) is a synthetically derived oxindole derivative characterized by a 3-amino substituent and a 5-methyl group on the indole ring. Its molecular formula is C₉H₁₁ClN₂O , with a molecular weight of 198.65 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents—a critical feature for pharmaceutical formulation.

Structural Features:

- Oxindole Core : A bicyclic system with a carbonyl group at C-2 and a planar aromatic indole ring.

- Substituents :

- C-3 : Primary amino group (-NH₂), which participates in hydrogen bonding and electrostatic interactions.

- C-5 : Methyl group (-CH₃), contributing to steric bulk and modulating electronic properties.

- Chirality : The C-3 position is a stereogenic center, though the compound is typically synthesized as a racemic mixture unless chiral catalysts are employed.

Classification:

This compound belongs to the 3-amino-2-oxindole subclass, distinguished by its amino substitution at C-3. Unlike 3-hydroxy- or 3-spiro-substituted oxindoles, 3-amino derivatives are less common in nature but have gained attention for their synthetic utility and bioactivity. The hydrochloride salt further classifies it as an ionic derivative, improving stability and bioavailability.

Table 1: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1214232-17-3 | |

| Molecular Formula | C₉H₁₁ClN₂O | |

| Molecular Weight | 198.65 g/mol | |

| IUPAC Name | This compound | |

| Purity | ≥95% |

Position of this compound in Oxindole Chemistry

Within the oxindole family, this compound occupies a niche due to its unique substitution pattern. Compared to other derivatives:

- 3-Hydroxyoxindoles : These derivatives, such as 3-hydroxy-3-nitromethylindolin-2-one, are prevalent in alkaloids like dioxibrassinine and maremycins. The hydroxyl group enables hydrogen bonding but reduces metabolic stability compared to the amino group.

- Spirooxindoles : Compounds like MI-888 feature a spirocyclic ring at C-3, enhancing three-dimensional complexity and target selectivity. In contrast, the 3-amino derivative lacks this structural complexity but offers simpler synthetic routes.

- 3-Alkynyloxindoles : These derivatives, exemplified by 3-(hex-1-yn-1-yl)-3-hydroxy-1-methylindolin-2-one, exhibit kinase inhibitory activity but require specialized catalysts for enantioselective synthesis.

The 5-methyl group in this compound introduces steric hindrance, potentially influencing binding affinity in biological systems. For instance, methyl-substituted oxindoles have shown improved penetration into hydrophobic protein pockets, as seen in MDM2 inhibitors.

Table 2: Comparative Analysis of Oxindole Derivatives

Properties

IUPAC Name |

3-amino-5-methyl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-5-2-3-7-6(4-5)8(10)9(12)11-7;/h2-4,8H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCMXLZRLMETHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214232-17-3 | |

| Record name | 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride

3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one Hydrochloride

- Molecular Formula : C₈H₈ClFN₂O

- Molecular Weight : 202.61 Da

- Key Differences :

Pharmacologically Active Indolin-2-one Derivatives

Ropinirole Hydrochloride

- Structure: 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride.

- Molecular Weight : 296.84 Da

- Key Differences: Dipropylaminoethyl substituent at the 4-position. Approved for Parkinson’s disease and restless leg syndrome. Water solubility: 133 mg/mL .

Ziprasidone Hydrochloride

- Structure : 6-Chloro-5-(2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)ethyl)-1,3-dihydro-2H-indol-2-one hydrochloride.

- Molecular Weight : 467.84 Da

- Key Differences: Complex substituents (benzisothiazolyl-piperazinyl group) confer antipsychotic activity. Exists in amorphous and monohydrate forms .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Impact on Molecular Weight

| 5-Position Substituent | Molecular Weight (Da) | Relative Increase vs. Methyl |

|---|---|---|

| Methyl | 184.62 | - |

| Chloro | 219.07 | +34.45 (18.6%) |

| Ethyl | 210.68 | +26.06 (14.1%) |

| Fluoro | 202.61 | +17.99 (9.7%) |

Key Research Findings

Substituent Effects: Chloro increases molecular weight significantly due to chlorine’s atomic mass (35.45 Da) . Fluoro introduces electronegativity, which may modulate receptor binding in bioactive analogs .

Pharmacological Diversity: Minor structural changes (e.g., Ropinirole’s dipropylaminoethyl group) drastically alter biological activity, enabling dopamine receptor targeting . Complex substituents in Ziprasidone expand therapeutic utility to psychiatric disorders .

Synthetic Trends :

- Indolin-2-one derivatives are commonly characterized via NMR and HRMS-TOF , as seen in isoindole-1,3-dione analogs (42% yield, 42% purity) .

Biological Activity

3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride is a compound with significant biological potential due to its unique indole structure. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C9H10N2O·HCl

- Molecular Weight : 198.65 g/mol

- CAS Number : 1214232-17-3

The compound features an indole ring system, which is known for its presence in various biologically active molecules, including neurotransmitters and pharmaceuticals. The presence of an amino group and a methyl group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Similar indole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The compound's structure suggests it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cellular processes.

Anticancer Potential

The compound has been studied for its anticancer properties. Indole derivatives are known to possess antiproliferative effects against several cancer cell lines. For instance, modifications in the indole structure can lead to significant differences in cytotoxicity. Research has demonstrated that certain derivatives can preferentially suppress the growth of rapidly dividing cancer cells compared to normal cells .

The biological effects of this compound may be attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparison with other indole derivatives highlights the unique biological activities associated with structural variations:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | Methyl group at position 1 | Anticancer properties |

| 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one | Chlorine substituent at position 5 | Antimicrobial activity |

| 3-Amino-5-bromo-1,3-dihydro-2H-indol-2-one | Bromine substituent at position 5 | Potential neuroprotective effects |

This table illustrates how different substituents on the indole ring can lead to diverse biological activities, emphasizing the importance of structural optimization in drug design.

Case Studies and Research Findings

- Antimicrobial Activity : A study found that certain indole derivatives demonstrated low minimum inhibitory concentrations (MIC) against MRSA, indicating strong antibacterial properties. For example, a related compound showed an MIC of 0.98 μg/mL against MRSA .

- Anticancer Studies : In vitro studies have shown that compounds similar to this compound can significantly inhibit the growth of various cancer cell lines such as A549 (lung cancer) and others. These compounds were evaluated for their cytotoxicity and potential mechanisms of action through molecular docking studies .

Q & A

Q. What are the recommended synthetic routes for 3-amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted indole precursors. For example, hydrazone formation or condensation reactions under acidic conditions (e.g., HCl) can yield the indol-2-one scaffold. Reaction parameters like temperature (e.g., 80–100°C), solvent (e.g., ethanol or DMF), and stoichiometry of reagents (e.g., phenylhydrazine derivatives) significantly impact yield and purity. Optimization studies using Design of Experiments (DoE) are advised to balance competing pathways, such as avoiding over-substitution or side-product formation .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy: The carbonyl stretch (C=O) of the indol-2-one core appears near 1750 cm⁻¹, while the NH stretching of the amino group is observed at ~3400 cm⁻¹. Chloride counterion vibrations may appear below 600 cm⁻¹ .

- NMR Spectroscopy:

- ¹H NMR: The indole NH proton resonates as a singlet near δ 11.0 ppm. Aromatic protons in the 5-methyl-substituted indole ring appear as multiplets between δ 6.9–7.6 ppm.

- ¹³C NMR: The carbonyl carbon (C=O) is typically near δ 180–190 ppm, while the quaternary carbons in the indole ring range from δ 110–150 ppm .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

Methodological Answer: Ethanol-water mixtures (e.g., 7:3 v/v) are commonly used due to the compound’s moderate solubility in polar solvents. Slow cooling (0.5–1°C/min) promotes crystal growth and minimizes inclusion of impurities. For hydrochloride salts, anhydrous conditions may be required to prevent hydrolysis .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity in biological systems?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonding between the amino group and chloride ions, stabilizing the lattice. The planarity of the indole ring and methyl substitution at position 5 influence π-π stacking interactions with biological targets (e.g., enzymes or receptors). Computational modeling (e.g., MOE software) can predict binding affinities based on crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in activity (e.g., IC₅₀ values) may arise from variations in assay conditions (pH, temperature) or impurities. Steps include:

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer: Tools like Molecular Operating Environment (MOE) or SwissADME calculate logP (lipophilicity), solubility, and metabolic stability. For instance:

- logP: Values >2 suggest moderate membrane permeability.

- CYP450 Inhibition: Docking simulations identify interactions with cytochrome P450 isoforms, guiding toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.